Aba-S2-NFV1
Description
Aba-S2-NFV1 is a Trojan horse (TH) heterodimer prodrug synthesized by conjugating abacavir (Aba), a nucleoside reverse transcriptase inhibitor (RTI), and nelfinavir (NFV), a protease inhibitor (PI), via a disulfide-containing tether . This compound was designed to overcome P-glycoprotein (P-gp)-mediated efflux at the blood-brain barrier (BBB), thereby enhancing drug accumulation in the brain to target HIV reservoirs. The disulfide linker enables selective drug release in the reducing intracellular environment of HIV-infected cells, where glutathione (GSH) or dithiothreitol (DTT) cleaves the tether, liberating active Aba and NFV monomers .
Key structural features of this compound include:
- Acylation site: The phenolic hydroxyl group (C1) of NFV forms an ester bond with the linker, confirmed by NMR spectral shifts (deshielding of H-2, H-3, and H-4 protons and shielding of C-1 carbon) .
- Synthetic yield: 62% isolated yield via PyBOP/DMAP-mediated coupling, with 99% purity confirmed by RP-HPLC and mass spectrometry (observed m/z: 1057.0) .
Properties
Molecular Formula |
C54H73N9O7S3 |
|---|---|
Molecular Weight |
1056.414 |
IUPAC Name |
((1S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 4-((4-(3-(((2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-yl)carbamoyl)-2-methylphenoxy)-4-oxobutyl)disulfaneyl)butanoate |
InChI |
InChI=1S/C54H73N9O7S3/c1-34-41(51(67)58-42(32-71-40-15-6-5-7-16-40)44(64)30-62-29-37-14-9-8-13-36(37)28-43(62)52(68)61-54(2,3)4)17-10-18-45(34)70-47(66)20-12-26-73-72-25-11-19-46(65)69-31-35-21-24-39(27-35)63-33-56-48-49(57-38-22-23-38)59-53(55)60-50(48)63/h5-7,10,15-18,21,24,33,35-39,42-44,64H,8-9,11-14,19-20,22-23,25-32H2,1-4H3,(H,58,67)(H,61,68)(H3,55,57,59,60)/t35-,36+,37-,39?,42+,43+,44-/m1/s1 |
InChI Key |
UYDWUMXOVDVOOD-WREFQMBQSA-N |
SMILES |
O=C(OC[C@@H]1C=CC(N2C=NC3=C(NC4CC4)N=C(N)N=C23)C1)CCCSSCCCC(OC5=CC=CC(C(N[C@H]([C@H](O)CN6C[C@@]7([H])CCCC[C@@]7([H])C[C@H]6C(NC(C)(C)C)=O)CSC8=CC=CC=C8)=O)=C5C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aba-S2-NFV1 |
Origin of Product |
United States |
Comparison with Similar Compounds
P-gp Inhibition Efficacy
Both heterodimers inhibit P-gp efflux, critical for enhancing CNS drug penetration. However, their potency varies:
| Parameter | Aba-S2-NFV1 | Aba-S2-DRV8 |
|---|---|---|
| Fold Increase in P-gp Inhibition | 3–12× vs. NFV monomer | 66–118× vs. DRV monomer |
| Cell Models | 12D7-MDR T-cells, hCMEC/D3 BBB cells | Same as this compound |
Despite Aba-S2-DRV8’s superior P-gp inhibition, This compound demonstrated stronger anti-HIV-1 activity (discussed below) .
Anti-HIV-1 Activity
- This compound reduced viral p24 levels more effectively than Aba-S2-DRV8, despite DRV’s higher intrinsic potency as a monomer .
- Key driver: NFV releases 18× faster than DRV (t₁/₂: 1.2 h vs. 21.3 h with DTT), attributed to NFV’s phenolic leaving group facilitating rapid cleavage .
| Parameter | This compound | Aba-S2-DRV8 |
|---|---|---|
| Monomer Release Rate | t₁/₂: 1.2 h (NFV, DTT) | t₁/₂: 21.3 h (DRV, DTT) |
| Stability in Media | >95% intact after 7 days | Decomposition after 4 days |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
